
N-(4-acetamido-3-chlorophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetamido-3-chlorophenyl)propanamide, also known as chloroquine, is a synthetic drug that was initially developed for the treatment of malaria. It is a member of the 4-aminoquinoline family of compounds and has been used extensively for the prophylaxis and treatment of malaria since the 1940s. However, recent research has shown that chloroquine has potential applications in other areas of medicine, including cancer treatment and autoimmune diseases.
作用机制
The exact mechanism of action of N-(4-acetamido-3-chlorophenyl)propanamide is not fully understood. However, it is known to accumulate in the lysosomes of cells, where it interferes with the pH balance and disrupts the normal functioning of the lysosomal enzymes. This disruption leads to the accumulation of undigested material in the lysosomes, which can be toxic to the cell.
Biochemical and Physiological Effects
Chloroquine has been shown to have a range of biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines, which may be beneficial in the treatment of autoimmune diseases. It can also inhibit the activity of certain enzymes, such as phospholipase A2 and phospholipase C, which are involved in the inflammatory response.
实验室实验的优点和局限性
Chloroquine has several advantages as a laboratory reagent. It is readily available, relatively inexpensive, and has a long history of use in both clinical and research settings. However, it also has some limitations. Chloroquine can be toxic to cells at high concentrations, and its effects can be variable depending on the cell type and experimental conditions.
未来方向
There are several areas of research that could benefit from further study of N-(4-acetamido-3-chlorophenyl)propanamide. One potential application is in the treatment of cancer. Chloroquine has been shown to inhibit autophagy, a process by which cells recycle damaged or unwanted components. This inhibition can lead to the accumulation of toxic materials in cancer cells, which can induce cell death. Chloroquine has also been shown to sensitize cancer cells to certain chemotherapeutic agents, which may improve the efficacy of these treatments.
Another potential application is in the treatment of viral infections. Chloroquine has been shown to inhibit the replication of several viruses, including SARS-CoV-2, the virus that causes COVID-19. This inhibition may be due to the ability of N-(4-acetamido-3-chlorophenyl)propanamide to interfere with the pH balance of the endosomes, which are involved in the entry of the virus into the cell.
Conclusion
N-(4-acetamido-3-chlorophenyl)propanamide, or N-(4-acetamido-3-chlorophenyl)propanamide, is a synthetic drug that has been used extensively for the prophylaxis and treatment of malaria. However, recent research has shown that it has potential applications in other areas of medicine, including cancer treatment and autoimmune diseases. Further research is needed to fully understand the mechanisms of action of N-(4-acetamido-3-chlorophenyl)propanamide and its potential applications in these areas.
合成方法
Chloroquine can be synthesized through a multistep process that involves the reaction of 4,7-dichloroquinoline with ethyl 4-aminobutyrate and subsequent acetylation of the resulting amine. The final product is obtained through hydrolysis of the acetamide group.
科学研究应用
Chloroquine has been extensively studied for its antimalarial properties. It is known to inhibit the growth and replication of the malaria parasite by interfering with the parasite's ability to digest hemoglobin. Chloroquine has also been shown to have immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
属性
IUPAC Name |
N-(4-acetamido-3-chlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-3-11(16)14-8-4-5-10(9(12)6-8)13-7(2)15/h4-6H,3H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFXVUMXISVEFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)NC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamido-3-chlorophenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


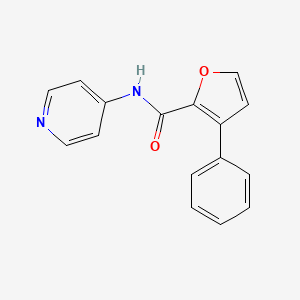
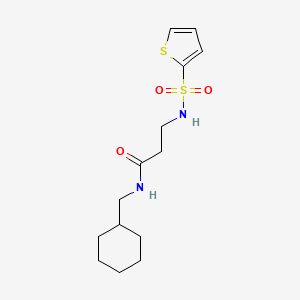
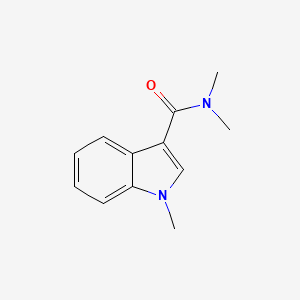



![N-[2-(2-chlorophenoxy)ethyl]-N-methyl-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B7471233.png)
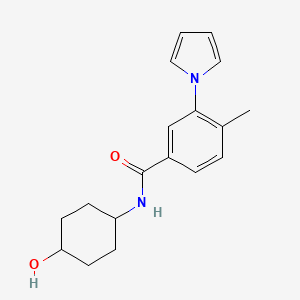

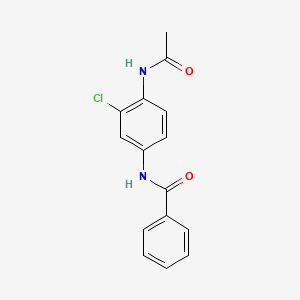
![4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide](/img/structure/B7471270.png)

![1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone](/img/structure/B7471288.png)